molecular formula C22H21N3O4 B11471427 5,6-bis(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

5,6-bis(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11471427
M. Wt: 391.4 g/mol
InChI Key: USRUQKDCHLRKIB-UHFFFAOYSA-N
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Description

5,6-BIS(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a pyrrolo[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5,6-BIS(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5,6-BIS(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-BIS(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

When compared to similar compounds, 5,6-BIS(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features and diverse range of applications. Similar compounds include:

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O4/c1-24-20-18(21(26)25(2)22(24)27)17(13-5-9-15(28-3)10-6-13)19(23-20)14-7-11-16(29-4)12-8-14/h5-12,23H,1-4H3

InChI Key

USRUQKDCHLRKIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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